molecular formula C17H20ClNO4 B13785796 Hydromorphone N-Oxide Hydrochloride

Hydromorphone N-Oxide Hydrochloride

Cat. No.: B13785796
M. Wt: 337.8 g/mol
InChI Key: WADVBGSCKQJPHU-DVXRNJFZSA-N
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Description

Hydromorphone N-Oxide Hydrochloride is a derivative of hydromorphone, an opioid analgesic used to treat moderate to severe pain. This compound is known for its potent analgesic properties and is often used in pharmaceutical research and quality control as a reference standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydromorphone N-Oxide Hydrochloride typically involves the oxidation of hydromorphone. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids. The process is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the hydromorphone molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced as a pharmaceutical secondary standard, certified for use in various analytical applications .

Chemical Reactions Analysis

Types of Reactions

Hydromorphone N-Oxide Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction involved in its synthesis.

    Reduction: Can be reduced back to hydromorphone under specific conditions.

    Substitution: Involves the replacement of functional groups in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

Major Products

The major products formed from these reactions include hydromorphone and its various derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydromorphone N-Oxide Hydrochloride is widely used in scientific research due to its potent analgesic properties and its role as a reference standard. Some of its applications include:

Mechanism of Action

Hydromorphone N-Oxide Hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular target is the mu-opioid receptor, which is responsible for its analgesic effects. The binding of the compound to these receptors inhibits the ascending pain pathways, altering the perception and response to pain. Additionally, it causes cough suppression by direct central action in the medulla and produces generalized central nervous system depression .

Comparison with Similar Compounds

Hydromorphone N-Oxide Hydrochloride is unique due to its specific chemical structure and potent analgesic properties. Similar compounds include:

In comparison, this compound is often preferred in research and quality control due to its high purity and well-defined chemical properties.

Properties

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;hydrochloride

InChI

InChI=1S/C17H19NO4.ClH/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-,18?;/m0./s1

InChI Key

WADVBGSCKQJPHU-DVXRNJFZSA-N

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4)[O-].Cl

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4)[O-].Cl

Origin of Product

United States

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